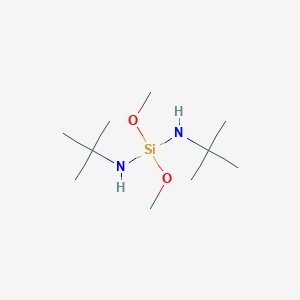
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester is a chemical compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxy group and a phenylethyl group attached to the carbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester typically involves the reaction of (1-methoxy-2-phenylethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
[ \text{(1-methoxy-2-phenylethyl)amine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxyl derivative.
Substitution: The phenylethyl group can participate in substitution reactions, where the phenyl ring can be modified with different substituents.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Hydroxyl derivative of the original compound.
Substitution: Various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, (1-methoxy-2-phenylethyl)-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methyl group.
Carbamic acid, (1-methoxy-2-phenylethyl)-, 1,1-dimethylethyl ester: Contains a 1,1-dimethylethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 136354-01-3 | |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl N-(1-methoxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10(12-11(13)15-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) |
Clave InChI |
HRRNJTREZHCZPM-UHFFFAOYSA-N |
SMILES canónico |
COC(CC1=CC=CC=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


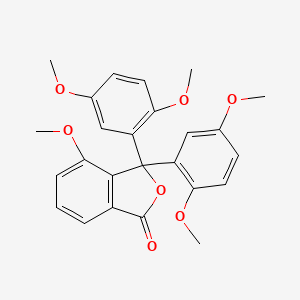
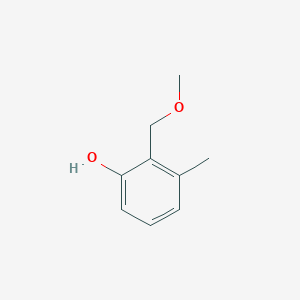

![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
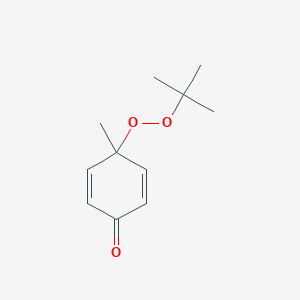
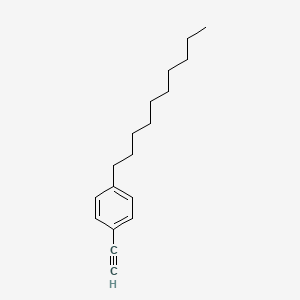
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

